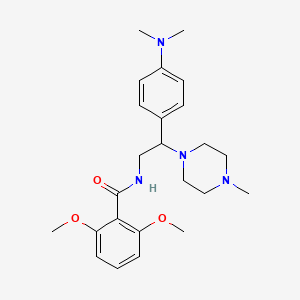
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H34N4O3 and its molecular weight is 426.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a dimethylamino group, a piperazine ring, and methoxy-substituted benzamide, which are known to contribute to various biological activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C23H30N6O4, with a molecular weight of 454.5 g/mol. The structure features multiple functional groups that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N6O4 |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 900006-28-2 |
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of glycogen synthase kinase 3 (GSK3), which is implicated in various diseases including cancer and neurodegenerative disorders . The compound's structural features allow it to modulate signaling pathways that can lead to altered cellular responses.
Antiproliferative Effects
Recent studies have shown that derivatives of benzamide compounds exhibit antiproliferative effects on cancer cell lines. For instance, compounds similar to this compound have been tested against various human cancer cell lines, demonstrating significant inhibition of cell proliferation at low micromolar concentrations.
Selectivity and Toxicity
In vitro assays have indicated that this compound exhibits selectivity over normal human cells while effectively targeting cancerous cells. For example, compounds with similar structural motifs showed EC50 values less than 1 μM against specific cancer cell lines while maintaining a favorable selectivity index over non-cancerous cells . This selectivity is crucial for minimizing potential side effects during therapeutic applications.
Case Studies
- Case Study on GSK3 Inhibition : A study involving the synthesis of various benzamide derivatives revealed that modifications at the phenyl and piperazine rings significantly enhanced GSK3 inhibition potency. The compound this compound was among those tested, showing promising results in both enzyme assays and cellular models .
- Anticancer Activity : Another study focused on the anticancer properties of benzamide derivatives highlighted the efficacy of this compound against breast and lung cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability observed at concentrations as low as 0.5 μM.
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-26(2)19-11-9-18(10-12-19)20(28-15-13-27(3)14-16-28)17-25-24(29)23-21(30-4)7-6-8-22(23)31-5/h6-12,20H,13-17H2,1-5H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHAZSOGXFKUJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2OC)OC)C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













